
3-Cyclobutoxy-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutoxy-5-methylaniline: is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by the presence of a cyclobutoxy group attached to the third carbon and a methyl group attached to the fifth carbon of an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through a condensation reaction between piperidine and 1,3-cyclobutanedione, followed by reduction to form a versatile cis-3-piperidino-cyclobutanol building block.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Parent amine and secondary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutoxy-5-methylaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including their role as enzyme inhibitors or receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets histamine H3 receptors, where it acts as an antagonist or inverse agonist.
Pathways Involved: By blocking the histamine H3 receptor, it modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby influencing various physiological functions.
Vergleich Mit ähnlichen Verbindungen
3-Propoxy-5-methylaniline: Similar in structure but with a propoxy group instead of a cyclobutoxy group.
3-Cyclobutoxy-4-methylaniline: Similar but with the methyl group attached to the fourth carbon instead of the fifth.
3-Cyclobutoxy-5-ethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 3-Cyclobutoxy-5-methylaniline is unique due to the presence of the cyclobutoxy group, which provides rigidity and enhances its binding affinity to histamine H3 receptors compared to its non-constrained counterparts .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-cyclobutyloxy-5-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3 |
InChI-Schlüssel |
BLJOEDBTQBSSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



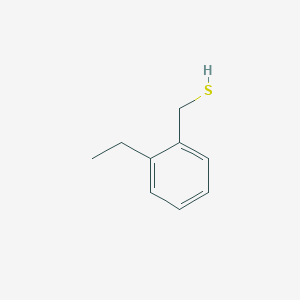
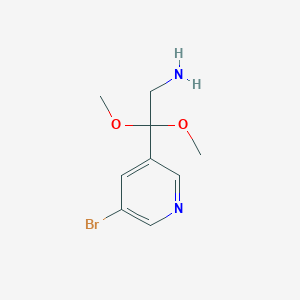
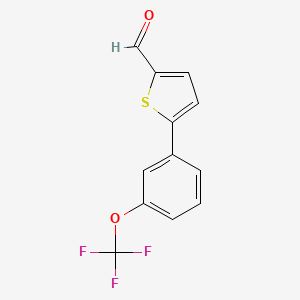
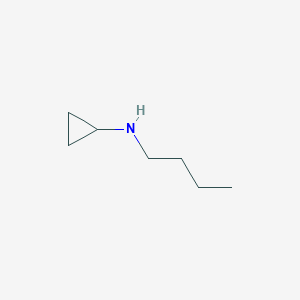
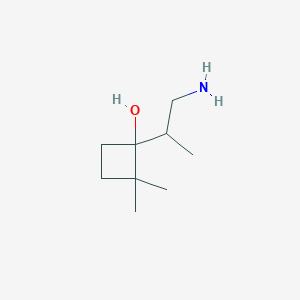

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
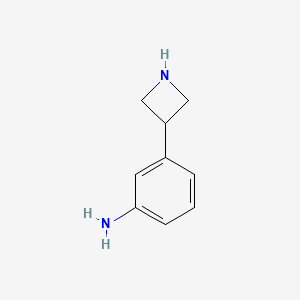
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
